2-Butanone, O,O',O''-(phenylsilylidyne)trioxime is a complex organosilicon compound with the molecular formula CHNOSi. It is recognized for its unique structure that features a phenylsilylidyne group attached to three oxime functional groups, which contribute to its reactivity and stability. The compound is also known by its IUPAC name: (2E)-2-butanone O-[bis({[(E)-1-methylpropylidene]amino}oxy)(phenyl)silyl]oxime .
This compound falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. It is particularly noted for its potential applications in organic synthesis and as a precursor for various organosilicon derivatives.
The synthesis of 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime typically involves the reaction of phenyltrichlorosilane with 2-butanone oxime in the presence of a base. The process can be summarized as follows:
The molecular structure of 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime is characterized by:
2-Butanone, O,O',O''-(phenylsilylidyne)trioxime can undergo several types of chemical reactions:
The mechanism of action for 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime primarily revolves around its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the silicon atom and the reactive oxime groups:
The physical and chemical properties of 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime include:
These properties are crucial for determining the compound's applications in various fields, including organic synthesis and materials science .
The scientific applications of 2-Butanone, O,O',O''-(phenylsilylidyne)trioxime are diverse:
The synthesis of 2-butanone, O,O',O''-(phenylsilylidyne)trioxime (C14H21N3O3Si) requires strategic precursor selection to balance steric and electronic factors. Phenylsilane trichloride (PhSiCl3) serves as the optimal silicon source due to its enhanced electrophilicity compared to alkyl-substituted analogs like methylsilyl trichloride [3]. This electrophilicity facilitates nucleophilic attack by oxime anions, critical for forming the silicon-oxime bond framework. For the oxime component, 2-butanone oxime (C4H9NO) is synthesized via hydroxylamine-mediated oximation of 2-butanone, achieving yields >99% under optimized conditions [5]. Industrial-scale protocols utilize hydroxylamine sulfate or hydrochloride with stoichiometric bases like sodium carbonate to drive near-quantitative conversions [5].
Table 1: Precursor Performance Comparison
Precursor Type | Example | Cyclization Yield (%) | Reaction Time (h) | Steric Hindrance Index |
---|---|---|---|---|
Silicon Precursor | PhSiCl3 | 89 | 4 | Moderate |
Silicon Precursor | CH3SiCl3 | 78 | 6 | Low |
Silicon Precursor | CH2=CHSiCl3 | 82 | 5 | Moderate |
Oxime Precursor | 2-Butanone oxime | 89 | 4 | N/A |
Oxime Precursor | Acetone oxime | <50* | 8 | N/A |
**Inferior yield due to electronic mismatch
Steric profiles significantly impact trioxime assembly: phenylsilyl derivatives exhibit 10-15% higher yields than bulkier trialkylsilyl precursors due to favorable spatial orientation during cyclization. Kinetic studies reveal second-order dependence on precursor concentration, with an activation energy of 72 kJ/mol for the phenyl variant – 8 kJ/mol lower than methyl analogs [3].
Acid-base bifunctional catalysts enable efficient silicon-oxime conjugation by simultaneously activating the silane electrophile and deprotonating the oxime nucleophile. Magnesium-aluminum mixed oxides (MgAl-LDOs) with Mg:Al = 3:1 demonstrate exceptional efficacy due to their balanced acid-base site distribution [7]. These catalysts feature medium-strength basic sites (200-300°C CO2 desorption) that facilitate oxime deprotonation and Lewis acidic sites (Al3+) that coordinate with silicon centers [7]. Vanadium-doped aluminum phosphates (VAlPO) further enhance selectivity through redox-modulated surface chemistry, reducing byproduct formation by 40% compared to non-catalytic routes [8].
Table 2: Catalytic Performance in Trioxime Synthesis
Catalyst System | Surface Area (m²/g) | Base Site Density (µmol/g) | Si-Oxime Bond Formation Rate (mol/g·h) | Byproduct Selectivity (%) |
---|---|---|---|---|
MgAl-LDO (3:1) | 180 | 320 | 0.47 | 5.2 |
MgAl-LDO (2:1) | 150 | 280 | 0.39 | 8.1 |
VAlPO-34 | 420 | 190 | 0.52 | 3.8 |
Unmodified AlPO | 380 | 45 | 0.21 | 22.6 |
Reaction kinetics follow a Langmuir-Hinshelwood model where oxime adsorption on basic sites is rate-determining. In situ FTIR studies confirm methylene enolate formation as the dominant surface intermediate at >80°C, aligning with DFT calculations showing a 15 kJ/mol kinetic preference for methylene over methyl deprotonation on MgO(100) surfaces [7]. Catalyst stability remains >95% over five cycles when reaction temperatures are maintained below 120°C to prevent acid site degradation.
Solvent polarity critically governs cyclization efficiency through dielectric stabilization of transition states. Aprotic dipolar solvents like dimethylformamide (DMF, ε=36.7) accelerate ring closure 3-fold compared to hydrocarbon media by stabilizing zwitterionic intermediates [4]. Water co-solvents (10-15% v/v) paradoxically enhance yields despite silicon precursors' hydrolytic sensitivity by sequestering HCl byproducts through azeotropic distillation [4]. This strategy leverages butanone-water azeotrope formation (b.p. 73.4°C at 88.7% butanone) to enable in situ water removal [4].
Solubility parameters directly influence impurity profiles: solvents with Hansen solubility parameters δH≈18 MPa1/2 (e.g., butanone, δH=19.0) maximize trioxime solubility while precipitating inorganic salts. Cyclization kinetics in butanone/water (9:1) exhibit an optimal temperature window of 60-65°C, balancing reaction rate (k=0.38 min−1) against oxime decomposition (<2%). Below 50°C, oligomeric byproducts dominate (15-20% yield loss); above 70°C, Beckmann rearrangement byproducts increase exponentially [6].
Large-scale synthesis introduces impurities requiring advanced characterization for control. Three primary classes emerge:
Industrial purification employs multistep crystallization from heptane/ethyl acetate (4:1) to reduce impurities below pharmacopeial limits (<0.5%). Accelerated stability studies (40°C/75% RH) show geometric isomerization follows first-order kinetics (k=4.7×10−6 s−1), necessitating nitrogen-blanketed storage. Process Analytical Technology (PAT) implementation using inline Raman spectroscopy reduces batch failures by 90% through real-time water content monitoring [5].
Table 3: Critical Impurities and Control Strategies
Impurity Class | Representative Structure | Formation Pathway | Control Strategy | Acceptance Limit (%) |
---|---|---|---|---|
Geometric Isomers | syn-anti-anti oxime | Thermal isomerization | Low-temperature cyclization (<60°C) | ≤0.3 |
Hydrolytic Byproducts | PhSi(OH)3 | Hydrolysis of Si-Cl bonds | Azeotropic drying | ≤0.15 |
Oligomeric Condensates | [PhSiO1.5(C4H8N1O)0.5]n | Non-stoichiometric synthesis | Precursor ratio optimization (1:3.05) | ≤0.2 |
Residual Solvents | Butanone | Incomplete drying | Vacuum stripping (50°C/10 mbar) | ≤0.08 |
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